The molecular structure of 1-chloro-4-phenyl-3-buten-2-one (C₁₀H₉ClO) features a planar α,β-unsaturated ketone system. The chlorine atom is positioned at the C1 carbon adjacent to the carbonyl group (C2), while the phenyl group resides at the terminal carbon (C4) of the conjugated diene (Fig. 1).
Key structural attributes:
The stereochemistry of the C3–C4 double bond is trans (E-configuration), as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related compounds. This configuration minimizes steric hindrance between the phenyl group and the carbonyl oxygen.
Molecular formula: C₁₀H₉ClO
Molecular weight: 180.63 g/mol
SMILES: ClC(=O)C=CC1=CC=CC=C1
InChIKey: NDSZYAWNXHKWKE-UHFFFAOYSA-N
The FTIR spectrum of 1-chloro-4-phenyl-3-buten-2-one reveals distinct vibrational modes (Table 1):
Peak (cm⁻¹) | Assignment |
---|---|
1715 | C=O stretch (ketone) |
1620 | C=C stretch (conjugated diene) |
760 | C–Cl stretch |
690 | Phenyl ring deformation |
The carbonyl stretch at 1715 cm⁻¹ is shifted to higher wavenumbers compared to non-chlorinated analogues (e.g., 1680 cm⁻¹ in 4-phenyl-3-buten-2-one), reflecting the electron-withdrawing effect of chlorine. The C=C stretch at 1620 cm⁻¹ confirms conjugation with the carbonyl group.
Electron ionization (EI-MS) of 1-chloro-4-phenyl-3-buten-2-one produces characteristic fragments (Fig. 2):
The base peak at m/z 145 corresponds to the loss of chlorine, a hallmark of chlorinated hydrocarbons. The fragment at m/z 105 arises from cleavage of the C3–C4 bond, retaining the phenyl-acetyl moiety.
1-Chloro-4-phenyl-3-buten-2-one exhibits distinct electronic and steric properties compared to analogues (Table 2):
The chlorine atom enhances electrophilicity at the β-carbon, making 1-chloro-4-phenyl-3-buten-2-one more reactive toward nucleophilic attack than its non-chlorinated counterpart. In contrast, 1-chloro-4-phenyl-3-butyn-2-one exhibits heightened reactivity due to the electron-deficient triple bond.